Cas no 24365-47-7 (L-Leucinamide,N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]- (9CI))
24365-47-7 structure
Product Name:L-Leucinamide,N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]- (9CI)
CAS No:24365-47-7
MF:C20H38N6O4
MW:426.553524494171
CID:267460
PubChem ID:5284408
Update Time:2025-04-19
L-Leucinamide,N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]- (9CI) Chemical and Physical Properties
Names and Identifiers
-
- L-Leucinamide,N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]- (9CI)
- Leupeptin
- (S)-2-acetamido-N-((S)-1-((S)-5-guanidino-1-oxopentan-2-ylamino)-4-methyl-1-oxopentan-2-yl)-4-methylpentanamide
- 2(3H)-Furanone, 5-(acetyloxy)dihydro-5-methyl-
- 2-Methyl-5-oxotetrahydro-2-furanyl acetate
- 5-acetoxy-5-methyl-dihydro-furan-2-one
- AC1LBMWJ
- Acetyllaevulinsaeure
- acetyl-Leu-Leu-Arg-al
- Ac-Leu-Leu-Arg-H
- AG-K-75881
- CTK1F1529
- N-acetyl-Leu-Leu-argininal
- Leupeptin Ac-LL
- N-Acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]-L-leucinamide
- Leupeptin Ac
- AC1NR4EG
- 24365-47-7
- CHEBI:582303
- (2S)-2-acetamido-N-[(2S)-1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide
- CS-0082920
- (2S)-2-acetamido-N-[(1S)-1-[(1-formyl-4-guanidino-butyl)carbamoyl]-3-methyl-butyl]-4-methyl-pentanamide
- AKOS040759025
- CHEBI:226583
- C01591
- HY-18234B
- L-Leucinamide, N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]-
- SCHEMBL4669504
- 2-(2-Acetamido-4-methylvaleramido)-N-(1-formyl-4-guanidinobutyl)-4-methylvaleramide
- Valeramide, 2-(2-acetamido-4-methylvaleramido)-N-(1-formyl-4-guanidinobutyl)-4-methyl-
- N-Acetyl-L-leucyl-L-leucyl-L-argininal
- L-Leucinamide, N-acetyl-L-leucyl-N-(4-((aminoiminomethyl)amino)-1-formylbutyl)-
- NK-381
- Acetyl-L-leucyl-L-leucylargininal
- NS00121560
- (2S)-2-acetamido-N-[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide
- CHEBI:220355
- Bio1_000891
- Acetyl-leucyl-leucyl-argininal
- CHEMBL429947
- acetyl-leucyl-leucyl-arginal
- NCGC00389796-01
- NCI60_004807
- N-acetylleucyl-N-{5-[(diaminomethylidene)amino]-1-oxopentan-2-yl}leucinamide
- SCHEMBL11021602
- DTXSID20860320
- Bio1_000402
- 2-acetamido-N-[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide
- Bio1_001380
- acetyl-L-leucyl-L-leucyl-L-arginal
-
- Inchi: 1S/C20H38N6O4/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23)/t15?,16-,17-/m0/s1
- InChI Key: GDBQQVLCIARPGH-BSOSBYQFSA-N
- SMILES: O=C([C@H](CC(C)C)NC(C)=O)N[C@H](C(NC(C=O)CCC/N=C(\N)/N)=O)CC(C)C
Computed Properties
- Exact Mass: 426.29574
- Monoisotopic Mass: 426.295
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 14
- Complexity: 602
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 169A^2
- XLogP3: 0.4
Experimental Properties
- Density: 1.21±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 541.98°C (rough estimate)
- Flash Point: °C
- Refractive Index: 1.6000 (estimate)
- Solubility: Very slightly soluble (0.73 g/l) (25 º C),
- PSA: 154.78
- LogP: 2.37870
L-Leucinamide,N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]- (9CI) Related Literature
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Guo Yu,Yuanhui Zhang,Lance Schideman,Ted Funk,Zhichao Wang Energy Environ. Sci., 2011,4, 4587-4595
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
24365-47-7 (L-Leucinamide,N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]- (9CI)) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
CN Supplier
Reagent
Yunnanjiuzhen
Gold Member
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
CN Supplier
Bulk
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
CN Supplier
Reagent
Nanjing Jubai Biopharm
Gold Member
CN Supplier
Bulk